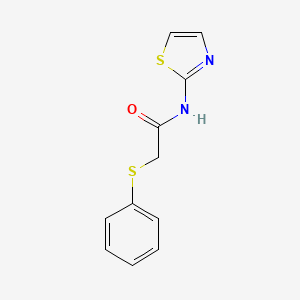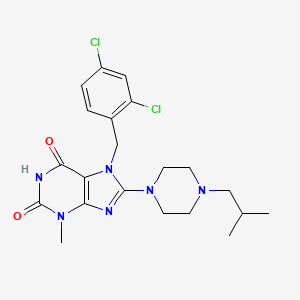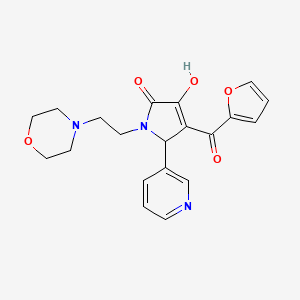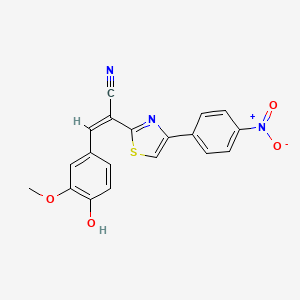![molecular formula C19H23N5O B2586489 2-(5,6-Dimethylpyrimidin-4-yl)-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide CAS No. 2415634-24-9](/img/structure/B2586489.png)
2-(5,6-Dimethylpyrimidin-4-yl)-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidine derivative, which are known to have a wide range of applications in pharmaceutical, agrochemical, and phytosanitary industries . Pyrimidine is a vital constituent of nucleic acids and is employed as a synthetic precursor of bioactive molecules .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also contains a pyrrole ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrimidine and pyrrole rings. Pyrimidine rings can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the pyrimidine and pyrrole rings could influence its solubility, melting point, and other properties .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5,6-dimethylpyrimidin-4-yl)-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-14(2)20-12-21-18(13)23-8-15-10-24(11-16(15)9-23)19(25)22-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYYIMUEHWGSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2586407.png)
![N-[2-(4-tert-butylphenoxy)ethyl]acetamide](/img/structure/B2586409.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2586411.png)
![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)
![3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2586415.png)







